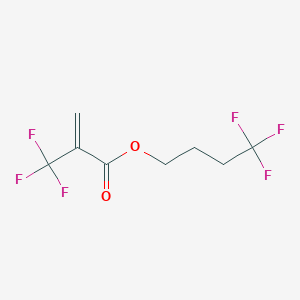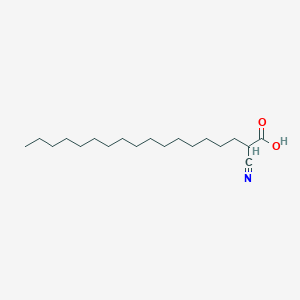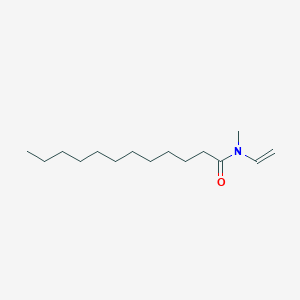
N-Ethenyl-N-methyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethenyl-N-methyldodecanamide is an organic compound with the molecular formula C15H29NO It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethenyl-N-methyldodecanamide can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with N-methylamine to form N-methyldodecanamide. This intermediate is then subjected to a vinylation reaction using acetylene gas under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The process begins with the esterification of dodecanoic acid, followed by amide formation and subsequent vinylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethenyl-N-methyldodecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-Ethenyl-N-methyldodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of N-Ethenyl-N-methyldodecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyldodecanamide: Similar in structure but lacks the ethenyl group.
N-Ethenyl-N-methylhexanamide: Similar but with a shorter carbon chain.
N-Ethenyl-N-methylbenzamide: Similar but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Ethenyl-N-methyldodecanamide is unique due to its specific combination of an ethenyl group and a long aliphatic chain. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
91598-36-6 |
|---|---|
Formule moléculaire |
C15H29NO |
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
N-ethenyl-N-methyldodecanamide |
InChI |
InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h5H,2,4,6-14H2,1,3H3 |
Clé InChI |
WSMYUMIOCYRPNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


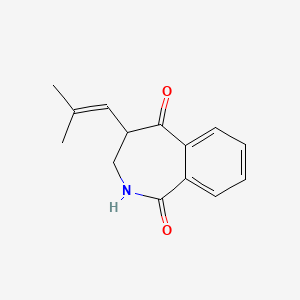
![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)

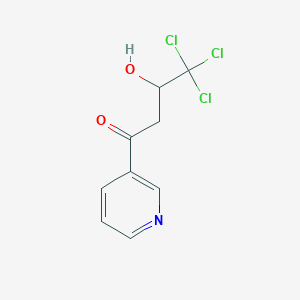
![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
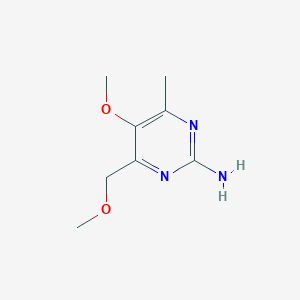
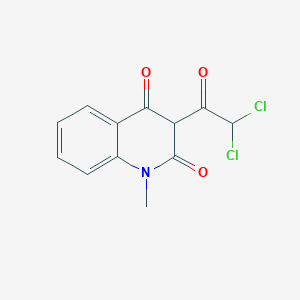
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

